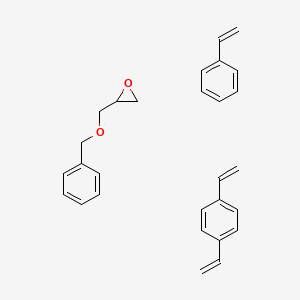

Epoxide resin

Cat. No. B8636779

M. Wt: 398.5 g/mol

InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04259198

Procedure details

77 g (0.05 equivalent) of an acid polyester prepared, by the melt process, from 21 mols of succinic anhydride and 20 mols of butanediol and 35 g (0.05 equivalent) of an acid polyester prepared, by the melt process, from 8 mols of adipic acid and 7 mols of neopentylglycol are warmed to 120° C. and mixed well with 11.0 g (0.1 equivalent) of triglycidyl isocyanurate and the mixture is poured into Anticorodal moulds which have internal dimensions of 150×150×1 mm, have been treated with a silicone mould-release agent and have been pre-warmed to 140° C. After removing the air, the mixture is cured in vacuo for 16 hours at 140° C. Crystalline, soft and tough mouldings are obtained, on which the following characteristics are determined:

[Compound]

Name

polyester

Quantity

77 g

Type

reactant

Reaction Step One

[Compound]

Name

polyester

Quantity

35 g

Type

reactant

Reaction Step One

[Compound]

Name

triglycidyl isocyanurate

Quantity

11 g

Type

reactant

Reaction Step Three

[Compound]

Name

150

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

silicone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)O[C:4](=O)[CH2:3][CH2:2]1.[CH:8]([OH:13])(O)[CH2:9][CH2:10][CH3:11].[C:14](O)(=O)[CH2:15][CH2:16][CH2:17][CH2:18][C:19](O)=O.[CH3:24][C:25]([CH2:29][OH:30])([CH2:27]O)C>>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:14]=[CH:15][C:16]1[CH:2]=[CH:1][C:19]([CH:24]=[CH2:25])=[CH:18][CH:17]=1.[CH2:29]1[O:30][CH:25]1[CH2:27][O:13][CH2:8][C:9]1[CH:10]=[CH:11][CH:3]=[CH:2][CH:1]=1 |f:4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

polyester

|

|

Quantity

|

77 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

21 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

20 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

[Compound]

|

Name

|

polyester

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

8 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

7 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(CO)CO

|

Step Three

[Compound]

|

Name

|

triglycidyl isocyanurate

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

150

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

silicone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture is poured into Anticorodal moulds which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

have been pre-warmed to 140° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing the air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystalline, soft and tough mouldings are obtained, on which the following characteristics

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |